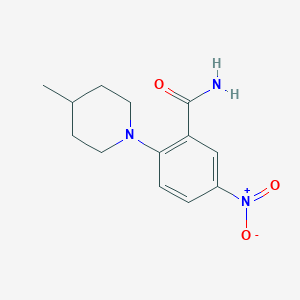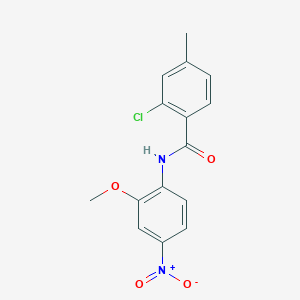
1-ethyl-3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
1-Ethyl-3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one, also known as EMBS, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic benefits. EMBS belongs to the class of indole-based compounds and has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-ethyl-3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been found to interact with proteins and enzymes involved in oxidative stress, inflammation, and cell proliferation, leading to the activation of apoptotic pathways and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the reduction of lipid peroxidation, and the enhancement of antioxidant enzyme activity. This compound has also been found to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful dose optimization and toxicity testing are necessary before using this compound in in vivo experiments.
Zukünftige Richtungen
Future research on 1-ethyl-3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one should focus on its potential therapeutic benefits in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. In addition, the development of novel this compound derivatives with improved pharmacological properties and reduced toxicity is an area of great interest. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human subjects.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the proliferation and induce apoptosis of cancer cells through various mechanisms, including the suppression of NF-κB signaling and the activation of caspase-dependent pathways. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes.
Eigenschaften
IUPAC Name |
1-ethyl-3,3-bis(4-hydroxy-3-methoxyphenyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-4-25-18-8-6-5-7-17(18)24(23(25)28,15-9-11-19(26)21(13-15)29-2)16-10-12-20(27)22(14-16)30-3/h5-14,26-27H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJKZISWMSNDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]acetamide](/img/structure/B3960344.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3960347.png)
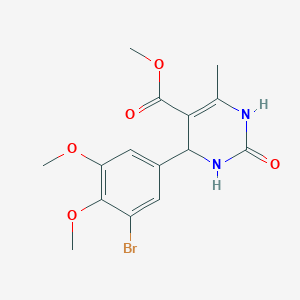
![10-bromo-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960364.png)

![ethyl 4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3960395.png)
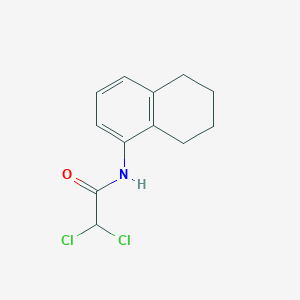
![N-(3-chloro-4-methylphenyl)-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(4-morpholinyl)benzamide](/img/structure/B3960401.png)
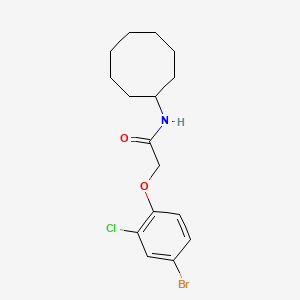
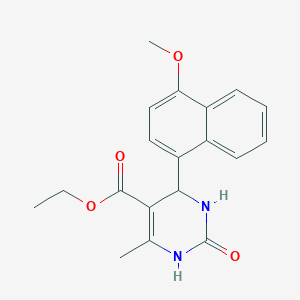
methyl]-8-quinolinol](/img/structure/B3960424.png)
